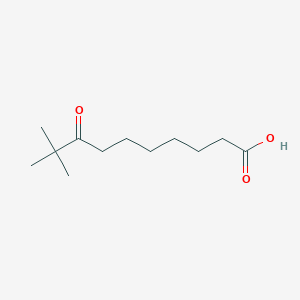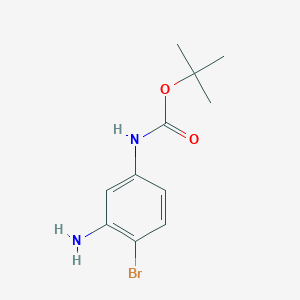
tert-Butyl (3-amino-4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl (3-amino-4-bromophenyl)carbamate” is an organic compound . It is a derivative of carbamic acid, where the amino group is substituted with a 3-amino-4-bromophenyl group and the hydroxyl group is substituted with a tert-butyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl bis(4-bromophenyl)carbamate can be obtained by the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-hexyloxy)phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : tert-Butyl (3-amino-4-bromophenyl)carbamate is a key intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), an important drug for cancer treatment. A study by Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its significance in pharmaceutical chemistry (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Enantioselective Synthesis : The compound plays a role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Arvanitis et al. (1998) discussed its use in generating chiral 3-acyl-1,3-oxazolidin-2-ones (E. Arvanitis, H. Ernst, Alice A. LudwigéD’Souza, A. J. Robinson, P. B. Wyatt, 1998).
Protective Groups and Catalysis
Safety-Catch Nitrogen Protecting Group : The tert-butyl group can serve as a protective group in amine synthesis. Surprenant and Lubell (2006) explored the use of a related protecting group in palladium-catalyzed cross-coupling reactions (Simon Surprenant, W. Lubell, 2006).
One-Pot Curtius Rearrangement : Lebel and Leogane (2005) discussed a method for the formation of tert-butyl carbamate via the Curtius rearrangement. This showcases the tert-butyl group's versatility in synthesizing carbamates (H. Lebel, Olivier Leogane, 2005).
Synthesis of Antimicrobial Agents
- Antimicrobial Agents Synthesis : Doraswamy and Ramana (2013) reported the synthesis of substituted phenyl azetidines, using tert-butyl (3-amino-4-bromophenyl)carbamate or similar compounds. These azetidines were then screened for antimicrobial activity (K. Doraswamy, P. Ramana, 2013).
Chemical Transformations and Applications
Chemical Transformations : Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This work highlights the tert-butyl group's role in protecting amino groups during synthesis (M. Sakaitani, Y. Ohfune, 1990).
Photocatalytic Applications : Wang et al. (2022) explored the use of tert-butyl carbamate in photocatalytic amination, demonstrating its potential in creating novel organic compounds (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Glycoconjugates Synthesis : The compound has been used in the synthesis of anomeric 2-deoxy-2-amino sugar carbamates, as reported by Henry and Lineswala (2007). This demonstrates its utility in creating glycoconjugates for research and therapeutic applications (K. Henry, J. Lineswala, 2007).
properties
IUPAC Name |
tert-butyl N-(3-amino-4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBPWDUTRKBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697655 |
Source


|
| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-4-bromophenyl)carbamate | |
CAS RN |
885270-70-2 |
Source


|
| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


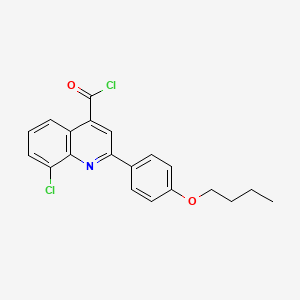
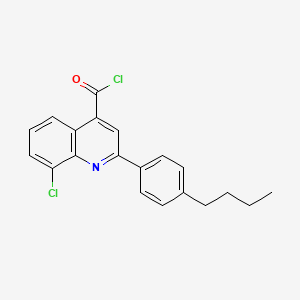
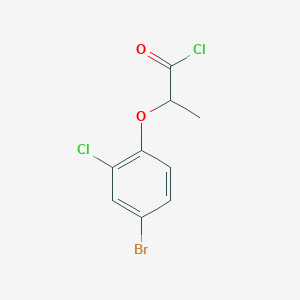

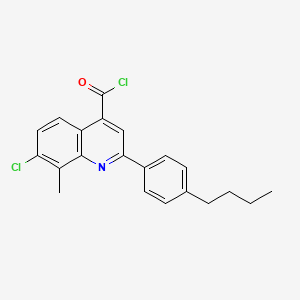
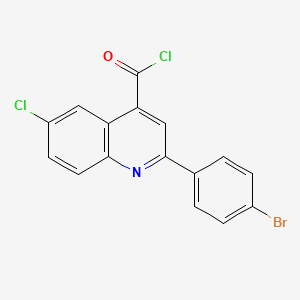
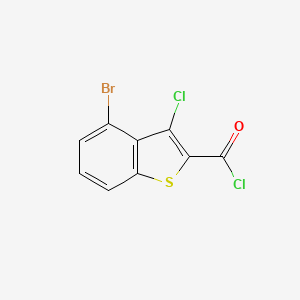
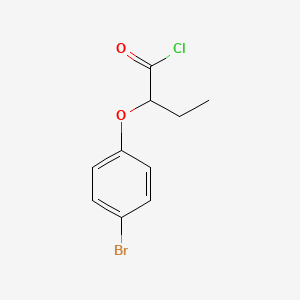
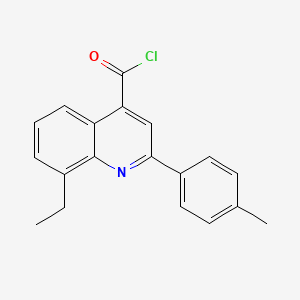

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
